1-(Adamantan-1-ylmethyl)-1H-pyrazole
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Overview
Description
1-(Adamantan-1-ylmethyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with an adamantane moiety The adamantane structure is known for its rigidity and stability, which imparts unique properties to the compound
Preparation Methods
The synthesis of 1-(Adamantan-1-ylmethyl)-1H-pyrazole typically involves the reaction of 1-(isocyanatomethyl)adamantane with aminopyrazoles under mild conditions. This method yields the desired product in good yields, ranging from 67% to 92% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(Adamantan-1-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. .
Scientific Research Applications
1-(Adamantan-1-ylmethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an inhibitor of human soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids.
Materials Science: Due to its rigid structure, the compound is explored for use in creating thermally stable materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, the compound binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids into diols. This inhibition can lead to various therapeutic effects, such as reducing inflammation and lowering blood pressure .
Comparison with Similar Compounds
1-(Adamantan-1-ylmethyl)-1H-pyrazole can be compared with other adamantane-containing compounds and pyrazole derivatives:
Adamantane Derivatives: Compounds like 1-(adamantan-1-yl)-3,4-dimethyl-3-phenylpiperidine and N-(1-adamantyl)-N-benzylacetamide share the adamantane moiety but differ in their functional groups and applications
Pyrazole Derivatives: Other pyrazole derivatives, such as 1-(adamantan-1-ylmethyl)-5-methyl-1H-pyrazole, exhibit similar biological activities but may differ in their potency and specificity.
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(1-adamantylmethyl)pyrazole |
InChI |
InChI=1S/C14H20N2/c1-2-15-16(3-1)10-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-3,11-13H,4-10H2 |
InChI Key |
KHWYQYHRYGZUJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C=CC=N4 |
Origin of Product |
United States |
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